1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine
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Overview
Description
1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring attached to a tetrahydropyran moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydropyran ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced techniques like continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Tetrahydropyran: A six-membered ring containing one oxygen atom.
Piperidine Derivatives: Various compounds with modifications to the piperidine ring, such as substitution with different functional groups.
Uniqueness
1-(2-(2-Ethyltetrahydro-2-methyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is unique due to its combination of a piperidine ring and a tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
130688-24-3 |
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Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[2-(2-ethyl-2-methyl-4-phenyloxan-4-yl)ethyl]piperidine |
InChI |
InChI=1S/C21H33NO/c1-3-20(2)18-21(13-17-23-20,19-10-6-4-7-11-19)12-16-22-14-8-5-9-15-22/h4,6-7,10-11H,3,5,8-9,12-18H2,1-2H3 |
InChI Key |
AGGOEDZVPDZWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)(CCN2CCCCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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